molecular formula C7H8BrNO B1375924 5-Bromo-4-ethylpyridin-2-ol CAS No. 1369325-65-4

5-Bromo-4-ethylpyridin-2-ol

Cat. No.: B1375924
CAS No.: 1369325-65-4
M. Wt: 202.05 g/mol
InChI Key: NZALFHLBGAUFNI-UHFFFAOYSA-N
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Description

5-Bromo-4-ethylpyridin-2-ol is a pyridine derivative featuring a bromine atom at position 5, an ethyl group at position 4, and a hydroxyl group at position 2. Pyridine derivatives are critical in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric tunability .

Properties

IUPAC Name

5-bromo-4-ethyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-2-5-3-7(10)9-4-6(5)8/h3-4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZALFHLBGAUFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-ethylpyridin-2-ol typically involves the bromination of 4-ethylpyridin-2-ol. One common method includes:

    Bromination Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-ethylpyridin-2-ol can undergo various chemical reactions, including:

  • Substitution Reactions

      Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols).

      Electrophilic Substitution: The ethyl group can be further functionalized through electrophilic aromatic substitution.

  • Oxidation and Reduction

      Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄).

      Reduction: The compound can be reduced to remove the bromine atom or reduce the pyridine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃), potassium thiocyanate (KSCN)

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

Major Products

    Substitution Products: 5-Amino-4-ethylpyridin-2-ol, 5-Thio-4-ethylpyridin-2-ol

    Oxidation Products: 5-Bromo-4-ethylpyridin-2-one

    Reduction Products: 4-Ethylpyridin-2-ol

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-4-ethylpyridin-2-ol is used as a building block for the synthesis of more complex molecules. Its bromine atom serves as a versatile handle for further functionalization, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential pharmacological properties. It may act as a precursor for the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with desirable properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-ethylpyridin-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their substituent patterns include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol)
5-Bromo-4-ethylpyridin-2-ol Br (5), Et (4), OH (2) C₇H₈BrNO ~202.05 (calculated)
5-Bromo-3-iodopyridin-2-ol Br (5), I (3), OH (2) C₅H₃BrINO 283.89
5-Bromo-4,6-dimethylpyridin-2-ol Br (5), Me (4,6), OH (2) C₇H₈BrNO 202.05
5-Bromo-2-chloropyridin-4-ol Br (5), Cl (2), OH (4) C₅H₃BrClNO 208.44
5-Bromo-2-isopropylpyridin-3-ol Br (5), iPr (2), OH (3) C₈H₁₀BrNO 216.08

Key Observations :

  • Steric Hindrance : Bulkier substituents (e.g., isopropyl in 5-Bromo-2-isopropylpyridin-3-ol) may reduce reactivity at adjacent positions, whereas ethyl balances steric effects and electronic contributions .

Physicochemical Properties

Property This compound 5-Bromo-3-iodopyridin-2-ol 5-Bromo-4,6-dimethylpyridin-2-ol
Solubility Likely soluble in DMSO, EtOH Soluble in DCM, EtOH Soluble in EtOH
Melting Point Not reported Not reported Not reported
Molecular Weight ~202.05 283.89 202.05

Notes:

  • Halogenated analogues (e.g., 5-Bromo-3-iodopyridin-2-ol) exhibit higher molecular weights due to iodine’s atomic mass, which may affect crystallization or bioavailability .

Challenges :

  • Steric hindrance from ethyl or isopropyl groups may necessitate optimized reaction conditions (e.g., temperature, catalysts) compared to methyl derivatives .

Biological Activity

5-Bromo-4-ethylpyridin-2-ol (CAS No. 1369325-65-4) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and industry, supported by case studies and data tables.

Chemical Structure and Synthesis

This compound features a bromine atom at the 5-position, an ethyl group at the 4-position, and a hydroxyl group at the 2-position of the pyridine ring. This unique structure allows it to participate in various chemical reactions, enhancing its utility in organic synthesis.

Synthesis Methods

The synthesis typically involves the bromination of 4-ethylpyridin-2-ol. Common methods include:

  • Bromination Reaction : Utilizing bromine or brominating agents under controlled conditions.
  • Continuous Flow Processes : Employed in industrial settings for efficiency and yield consistency.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the bromine atom and hydroxyl group influences its binding affinity and specificity, which can modulate enzyme activity or receptor interactions.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
  • Enzyme Inhibition : It can act as an inhibitor for certain enzymes, which is crucial for drug development targeting specific biochemical pathways.

Data Table: Biological Activities of this compound

Biological Activity Tested Organisms/Targets Effectiveness Reference
AntibacterialEscherichia coliHigh inhibition (91.95%)
Anti-thrombolyticHuman blood samples41.32% lysis against clot formation
Anti-inflammatoryIn vitro modelsModerate effects observed

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various pyridine derivatives, this compound demonstrated significant antibacterial activity against Escherichia coli, achieving an inhibition rate of approximately 91.95%. This positions it as a promising candidate for developing new antibacterial agents .

Case Study 2: Anti-thrombolytic Activity

Another study assessed the anti-thrombolytic activity of several pyridine derivatives, with this compound exhibiting a lysis percentage of 41.32% in human blood samples. This suggests its potential utility in treating conditions related to clot formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.